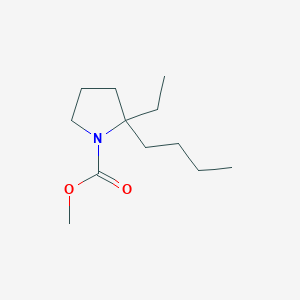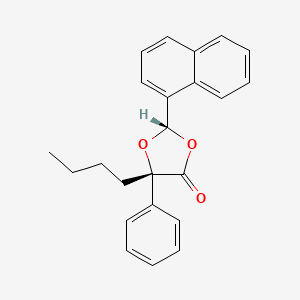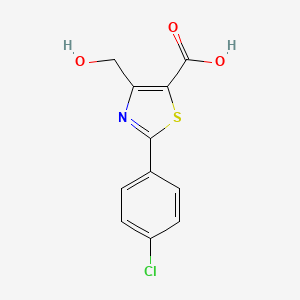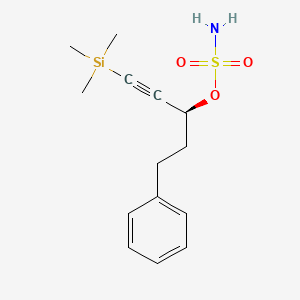
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a sulfamic acid ester group, a phenylethyl group, and a trimethylsilyl-propynyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of sulfamic acid with (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl alcohol under acidic conditions to form the ester linkage. The reaction conditions often require the use of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to enhance the synthesis of similar esters by providing better control over reaction parameters and reducing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester involves its interaction with molecular targets through its functional groups. The sulfamic acid ester group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl and trimethylsilyl-propynyl moieties contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamic acid esters: These compounds share the sulfamic acid ester group but differ in their substituents.
Phenylethyl derivatives: Compounds with a phenylethyl group exhibit similar hydrophobic interactions.
Trimethylsilyl-propynyl esters: These esters have similar structural features but may differ in their reactivity and applications.
Uniqueness
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
648918-52-9 |
|---|---|
Fórmula molecular |
C14H21NO3SSi |
Peso molecular |
311.47 g/mol |
Nombre IUPAC |
[(3S)-5-phenyl-1-trimethylsilylpent-1-yn-3-yl] sulfamate |
InChI |
InChI=1S/C14H21NO3SSi/c1-20(2,3)12-11-14(18-19(15,16)17)10-9-13-7-5-4-6-8-13/h4-8,14H,9-10H2,1-3H3,(H2,15,16,17)/t14-/m0/s1 |
Clave InChI |
SUZBXGWTPVVUGI-AWEZNQCLSA-N |
SMILES isomérico |
C[Si](C)(C)C#C[C@H](CCC1=CC=CC=C1)OS(=O)(=O)N |
SMILES canónico |
C[Si](C)(C)C#CC(CCC1=CC=CC=C1)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


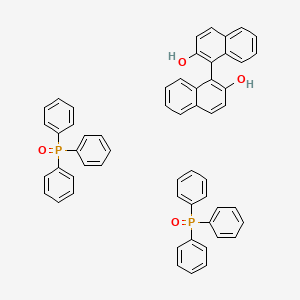
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
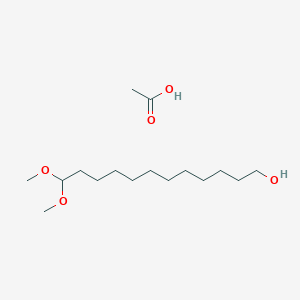
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)
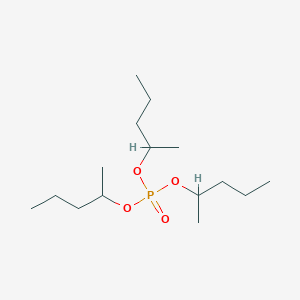
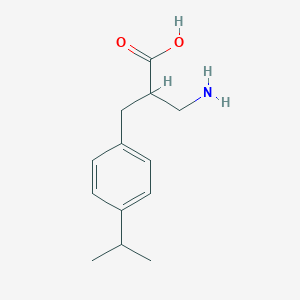
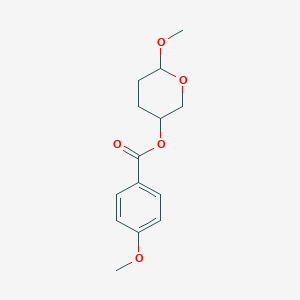
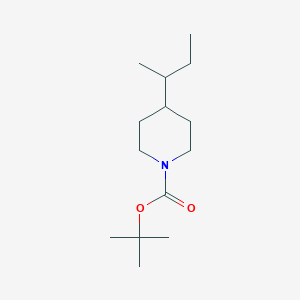
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
